molecular formula C14H17NO3 B2770832 ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate CAS No. 16381-43-4

ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate

Cat. No. B2770832
CAS RN: 16381-43-4
M. Wt: 247.294
InChI Key: CHRRRAKWNZUILO-UHFFFAOYSA-N
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Description

“Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in the chemical community . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Molecular Structure Analysis

The molecular formula of “ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate” is C14H17NO3 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Indole derivatives have been used as reactants for various chemical reactions. For instance, they have been used for the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions . They have also been used as reactants for Friedel-Crafts acylation with nitrobenzoyl chloride .


Physical And Chemical Properties Analysis

The molecular weight of “ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate” is 247.3 .

Scientific Research Applications

1. Anti-Hepatitis B Virus Activities

A study by Zhao et al. (2006) involved the synthesis of ethyl 5-hydroxyindole-3-carboxylates, including a compound structurally similar to ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate. They found that these compounds displayed significant anti-hepatitis B virus (HBV) activity, more potent than the positive control lamivudine (Zhao, C., Zhao, Y., Chai, H., & Gong, P., 2006).

2. Alkylation Agent in Chemical Synthesis

Deberly et al. (1975) described the use of ethyl 1-methyl 2-ethoxy 3-indole carboxylate as an alkylating reagent with nucleophiles such as piperidine. This study highlights the compound's reactivity and potential in organic synthesis (Deberly, A., Abenhaim, D., & Bourdais, J., 1975).

3. Development of Anti-Inflammatory Drugs

Peduto et al. (2014) researched ethyl 5-hydroxyindole-3-carboxylate derivatives as inhibitors of human 5-lipoxygenase, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. They identified potent compounds that could potentially be developed into anti-inflammatory drugs (Peduto, A., Bruno, F., Dehm, F., et al., 2014).

4. Applications in Antiviral Research

Ivashchenko et al. (2014) synthesized ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and their derivatives, exploring their antiviral activity against influenza and hepatitis C viruses. While most compounds showed no significant activity, some derivatives exhibited micromolar activities, indicating their potential in antiviral research (Ivashchenko, A., Yamanushkin, P., Mit’kin, O. D., et al., 2014).

5. Chemical Intermediates in Synthesis

Pete et al. (2003) prepared ethyl 5-formyl-1H-indole-2-carboxylates from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids, showcasing the use of these compounds as intermediates in chemical synthesis (Pete, B., Parlagh, G., & Tőke, L., 2003).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the future directions of “ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate” could involve further exploration of its potential therapeutic uses.

properties

IUPAC Name

ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-4-17-10-6-7-12-11(8-10)9(3)13(15-12)14(16)18-5-2/h6-8,15H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRRRAKWNZUILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C2C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate

Citations

For This Compound
6
Citations
TN Chandrakantha, P Puttaraja, MK Kokila… - … Section C: Crystal …, 1998 - scripts.iucr.org
The title compound, C14H17NO3, having an ethoxy-carbonyl group at C2, serves as an important precursor in the synthesis of fused-indole heterocycles of biological importance. The …
Number of citations: 6 scripts.iucr.org
M Kondej, A Bartyzel, M Pitucha, TM Wróbel, AG Silva… - Molecules, 2018 - mdpi.com
Compound D2AAK1_3 was designed as a modification of the lead structure D2AAK1 (an in vivo active multi-target compound with nanomolar affinity to a number of aminergic GPCRs) …
Number of citations: 13 www.mdpi.com
M Kondej, TM Wróbel, AG Silva, P Stępnicki… - European Journal of …, 2019 - Elsevier
Schizophrenia is a complex disease with not fully understood pathomechanism, involving many neurotransmitters and their receptors. This is why it is best treated with multi-target drugs…
Number of citations: 22 www.sciencedirect.com
A Bartyzel, M Kondej, P Stępnicki, TM Wróbel… - Journal of Molecular …, 2021 - Elsevier
Four compounds (1-4) reported in our previous work as potential antipsychotics with affinity for dopamine D 2 and serotonin 5-HT 1A and 5-HT 2A , were now subjected to detailed …
Number of citations: 2 www.sciencedirect.com
AA Kaczor, E Kędzierska, TM Wróbel, A Grudzińska… - Molecules, 2023 - mdpi.com
Serotonin receptors are involved in a number of physiological functions and regulate aggression, anxiety, appetite, cognition, learning, memory, mood, nausea, sleep, and …
Number of citations: 1 www.mdpi.com
J Wu, YL Liu, H Wu, HY Wang, P Zou - Zeitschrift für Kristallographie …, 2013 - degruyter.com
… Chandrakantha, TN; Puttaraja, Kokila, MK; Shivaprakash, NC: Ethyl 5-Ethoxy-3-methyl-1H-indole-2-carboxylate. Acta Cryst. C54 (1998) 1685-1687. …
Number of citations: 0 www.degruyter.com

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